molecular formula C13H15BrSi B13701884 (3-Bromo-2-naphthyl)trimethylsilane

(3-Bromo-2-naphthyl)trimethylsilane

Cat. No.: B13701884
M. Wt: 279.25 g/mol
InChI Key: UUQXWWDWSFHBPT-UHFFFAOYSA-N
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Description

(3-Bromo-2-naphthyl)trimethylsilane is an organosilicon compound with the molecular formula C13H15BrSi It is a derivative of naphthalene, where a bromine atom is attached to the third position and a trimethylsilyl group is attached to the second position of the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Bromo-2-naphthyl)trimethylsilane typically involves the bromination of 2-naphthyltrimethylsilane. The reaction is carried out using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as carbon tetrachloride or chloroform. The reaction conditions often require refluxing the mixture to ensure complete bromination .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity while ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: (3-Bromo-2-naphthyl)trimethylsilane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Products: Various substituted naphthyl derivatives depending on the nucleophile used.

    Hydrosilylation Products: Silane derivatives with added functional groups.

Scientific Research Applications

(3-Bromo-2-naphthyl)trimethylsilane has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3-Bromo-2-naphthyl)trimethylsilane in chemical reactions involves the activation of the bromine atom or the trimethylsilyl group. In substitution reactions, the bromine atom is typically activated by a catalyst, allowing it to be replaced by other nucleophiles. In hydrosilylation reactions, the trimethylsilyl group acts as a hydride donor, facilitated by a catalyst .

Comparison with Similar Compounds

Uniqueness: (3-Bromo-2-naphthyl)trimethylsilane is unique due to the specific positioning of the bromine and trimethylsilyl groups, which can influence its reactivity and the types of reactions it can undergo. This makes it a valuable compound for specific synthetic applications where regioselectivity is important.

Properties

Molecular Formula

C13H15BrSi

Molecular Weight

279.25 g/mol

IUPAC Name

(3-bromonaphthalen-2-yl)-trimethylsilane

InChI

InChI=1S/C13H15BrSi/c1-15(2,3)13-9-11-7-5-4-6-10(11)8-12(13)14/h4-9H,1-3H3

InChI Key

UUQXWWDWSFHBPT-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)C1=CC2=CC=CC=C2C=C1Br

Origin of Product

United States

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